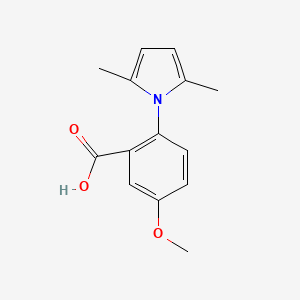

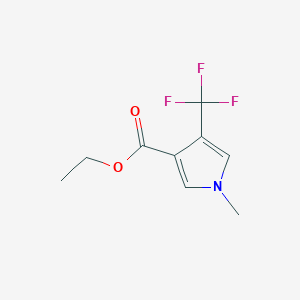

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Vue d'ensemble

Description

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The trifluoromethyl group in the compound suggests potential for increased metabolic stability and lipophilicity, which can be advantageous in drug design .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach that enhances reaction efficiency . Similarly, the synthesis of related compounds often involves condensation reactions, as seen with ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is formed by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide .

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives have been extensively studied using quantum chemical calculations, such as density functional theory (DFT). These studies provide insights into the thermodynamic parameters, indicating that the formation of these compounds is typically exothermic and spontaneous at room temperature [

Applications De Recherche Scientifique

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

- Application Summary: Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .

- Methods of Application: The acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

- Results or Outcomes: This isomeric pyrazole was obtained in yields ranging from 4–24% .

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent

- Application Summary: Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .

- Methods of Application: The review focuses on the synthesis, properties, and reactivity of the trifluoromethoxy group .

- Results or Outcomes: Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent

- Application Summary: The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in chemical biology and materials chemistry .

- Methods of Application: The review focuses on the synthesis, properties, and reactivity of the trifluoromethoxy group .

- Results or Outcomes: Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations

- Application Summary: Aryl trifluoromethyl diazoalkanes and diazirines have become unique reactants in synthetic methodology . They are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .

- Methods of Application: This Perspective highlights the synthetic applications of these reactants as precursors of stabilized metal carbenes .

- Results or Outcomes: Applications in medicinal chemistry (i.e., as photoaffinity probes), surface chemistry (i.e., for analyte immobilization), and polymer cross-linking have been found with trifluoromethyl diazirines .

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent

- Application Summary: The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in chemical biology and materials chemistry .

- Methods of Application: The review focuses on the synthesis, properties, and reactivity of the trifluoromethoxy group .

- Results or Outcomes: Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations

- Application Summary: Aryl trifluoromethyl diazoalkanes and diazirines have become unique reactants in synthetic methodology . As privileged compounds containing CF3 groups and ease of synthetic access, aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations .

- Methods of Application: This Perspective highlights the synthetic applications of these reactants as precursors of stabilized metal carbenes .

- Results or Outcomes: Applications in medicinal chemistry (i.e., as photoaffinity probes), surface chemistry (i.e., for analyte immobilization), and polymer cross-linking have been found with trifluoromethyl diazirines .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.

Orientations Futures

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.

Propriétés

IUPAC Name |

ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-13(2)5-7(6)9(10,11)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVLPDQUSSTVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)